3,7-Dimethyl-quinoxaline-2-carboxylic acid benzyl ester
Overview
Description
3,7-Dimethyl-quinoxaline-2-carboxylic acid benzyl ester is a synthetic compound with the molecular formula C18H16N2O2 and a molecular weight of 292.33 g/mol . It is a derivative of quinoxaline, a fused heterocyclic system consisting of a benzene ring and a pyrazine ring. This compound is widely used in the field of neuroscience research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethyl-quinoxaline-2-carboxylic acid benzyl ester typically involves the condensation of aryl-1,2-diamine with benzyl in the presence of a phosphate-based catalyst such as mono-ammonium phosphate, di-ammonium phosphate, or triple-super phosphate . The reaction is carried out in ethanol at room temperature, resulting in the formation of the desired ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of heterogeneous catalysts and optimized reaction conditions ensures high yield and purity of the final product. The process involves careful control of temperature, pressure, and reaction time to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
3,7-Dimethyl-quinoxaline-2-carboxylic acid benzyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives with modified functional groups, which can be further utilized in different applications.
Scientific Research Applications
3,7-Dimethyl-quinoxaline-2-carboxylic acid benzyl ester has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3,7-Dimethyl-quinoxaline-2-carboxylic acid benzyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethylquinoxaline: A simpler derivative of quinoxaline with similar chemical properties.
Quinoxaline-2-carboxylic acid: Another derivative with a carboxylic acid functional group.
Benzyl quinoxaline: A compound with a benzyl group attached to the quinoxaline ring.
Uniqueness
3,7-Dimethyl-quinoxaline-2-carboxylic acid benzyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzyl ester group enhances its solubility and reactivity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
benzyl 3,7-dimethylquinoxaline-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-12-8-9-15-16(10-12)20-17(13(2)19-15)18(21)22-11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYHALBSLJAJSOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(N=C2C=C1)C)C(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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